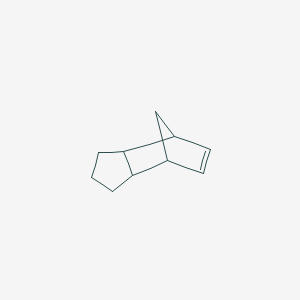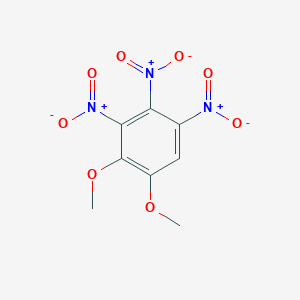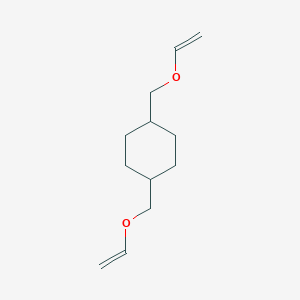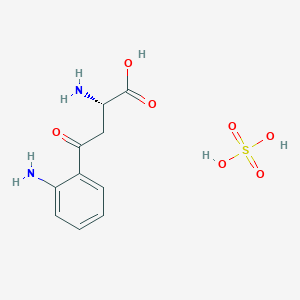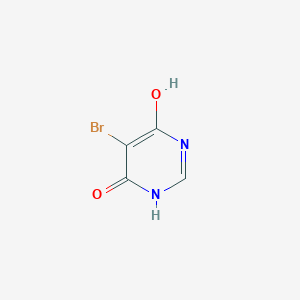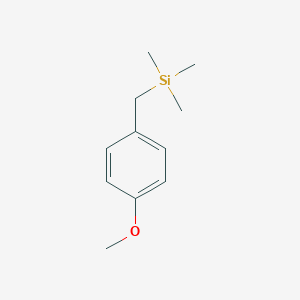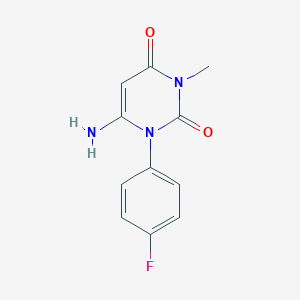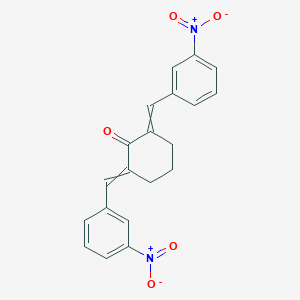
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one, also known as BNCH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNCH is a yellow crystalline powder, which is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
The mechanism of action of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one as an anticancer agent is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and death. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has also been shown to inhibit the activity of certain enzymes involved in cell division and DNA replication.
Biochemical and Physiological Effects:
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been shown to scavenge free radicals and protect cells against oxidative stress. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has also been shown to reduce inflammation in animal models of arthritis and inhibit the production of pro-inflammatory cytokines. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been shown to protect neurons against oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one is its versatility as a building block for the synthesis of novel organic materials. 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one can be easily modified to introduce different functional groups and tailor its properties to specific applications. Another advantage of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one is its fluorescent properties, which make it useful as a probe for the detection of metal ions in aqueous solutions. However, one limitation of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one. One direction is the synthesis of novel organic materials based on 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one, with tailored properties for specific applications such as optoelectronics and sensing. Another direction is the development of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one-based anticancer agents, with improved efficacy and selectivity for cancer cells. Further research is also needed to fully understand the mechanism of action of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one as an anticancer agent, and to investigate its potential for other therapeutic applications such as neuroprotection and anti-inflammatory therapy.
In conclusion, 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one is a versatile and promising compound with potential applications in various fields. Its synthesis method is well-established, and its fluorescent and anticancer properties have been extensively studied. Further research is needed to fully understand its mechanism of action and explore its potential for novel applications.
Méthodes De Synthèse
The synthesis of 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one involves the condensation reaction between cyclohexanone and m-nitrobenzaldehyde in the presence of a catalyst such as piperidine or pyridine. The reaction takes place under reflux conditions, and the product is obtained after recrystallization from a suitable solvent. The yield of the reaction is typically around 50-60%.
Applications De Recherche Scientifique
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been extensively studied for its potential applications in various fields such as materials science, analytical chemistry, and biomedical research. In materials science, 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. In biomedical research, 2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one has been investigated for its potential as an anticancer agent, with promising results in vitro.
Propriétés
Numéro CAS |
18977-36-1 |
|---|---|
Nom du produit |
2,6-Bis(m-nitrobenzylidene)cyclohexan-1-one |
Formule moléculaire |
C20H16N2O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2,6-bis[(3-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2 |
Clé InChI |
YXADDWKSFJIQJN-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 |
SMILES canonique |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 |
Autres numéros CAS |
18977-36-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




